molecular formula C26H26FN5O2S2 B12155985 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155985
M. Wt: 523.6 g/mol
InChI Key: MQDJEMXJVJIDIL-STZFKDTASA-N
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Description

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at the 2-position with a 4-(2-fluorophenyl)piperazine group and at the 3-position with a (Z)-configured thiazolidinone-based methylidene moiety. The thiazolidinone ring includes a 4-oxo-3-(propan-2-yl)-2-thioxo functional group, which contributes to its electronic and steric properties .

Properties

Molecular Formula

C26H26FN5O2S2

Molecular Weight

523.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN5O2S2/c1-16(2)32-25(34)21(36-26(32)35)14-18-23(28-22-9-8-17(3)15-31(22)24(18)33)30-12-10-29(11-13-30)20-7-5-4-6-19(20)27/h4-9,14-16H,10-13H2,1-3H3/b21-14-

InChI Key

MQDJEMXJVJIDIL-STZFKDTASA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5F)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5F)C=C1

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Aromatic Ring

    The target compound’s 2-fluorophenyl substituent distinguishes it from analogs such as:

    • EU Patent analogs (): Derivatives with trifluoromethyl (e.g., 3- or 4-fluoro-5-(trifluoromethyl)phenyl) substituents introduce enhanced lipophilicity and steric bulk, which may improve target interaction or bioavailability.
    Table 1: Aromatic Ring Substituent Effects
    Compound Substituent Electronic Effect Lipophilicity (logP)*
    Target Compound 2-Fluorophenyl Electron-withdrawing Moderate (~2.5)
    Methoxy Analog () 2-Methoxyphenyl Electron-donating Lower (~2.0)
    Trifluoromethyl Analog () 3-(CF₃)phenyl Strongly electron-withdrawing High (~3.2)

    *Hypothetical values based on substituent contributions.

    Thiazolidinone Modifications

    The thiazolidinone moiety in the target compound is substituted with 3-(propan-2-yl) and 2-thioxo groups. Key analogs include:

    • Prop-2-enyl-substituted analog (): The allyl group introduces unsaturation, which may enhance reactivity or π-π stacking interactions.
    Table 2: Thiazolidinone Substituent Comparison
    Compound Thiazolidinone Substituent Steric Bulk Potential Reactivity
    Target Compound 3-(propan-2-yl) High Moderate
    Methyl Analog () 3-methyl Low Low
    Allyl Analog () 3-prop-2-enyl Moderate High (due to C=C)

    Structural and Electronic Implications

    • Piperazine Linker : The piperazine group enhances solubility and serves as a flexible spacer, common in CNS-targeting drugs. Fluorine’s electronegativity may polarize the phenyl ring, affecting receptor binding .
    • Thioxo vs. Oxo: The 2-thioxo group in the thiazolidinone (vs.

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